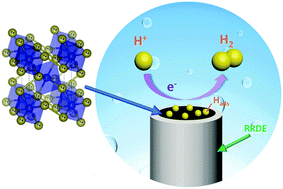The CoTe2 nanostructure: an efficient and robust catalyst for hydrogen evolution†
Chemical Communications Pub Date: 2015-09-21 DOI: 10.1039/C5CC06806A
Abstract
Cobalt ditelluride nanoparticles in a diameter range of 20–50 nm were synthesized as a new electrocatalyst for the hydrogen evolution reaction in 0.50 M H2SO4(aq). These nanoparticles can generate −10 mA cm−2 at an overpotential of 246 mV without any decay up to 48 h of continuous reaction.


Recommended Literature
- [1] Proceedings of the Society for Analytical Chemistry
- [2] Contents and Chemical Biology
- [3] p/n-Polarity of thiophene oligomers in photovoltaic cells: role of molecular vs. supramolecular properties†
- [4] Fabrication and characterization of all-polystyrene microfluidic devices with integrated electrodes and tubing
- [5] Inside front cover
- [6] Room-temperature spin crossover and Langmuir–Blodgett film formation of an iron(ii) triazole complex featuring a long alkyl chain substituent: the tail that wags the dog†
- [7] Monoclinic dibismuth tetraoxide (m-Bi2O4) for piezocatalysis: new use for neglected materials†
- [8] Differentiating intramolecular spodium bonds from coordination bonds in two polynuclear zinc(ii) Schiff base complexes†
- [9] A lithiophilic carbon scroll as a Li metal host with low tortuosity design and “Dead Li” self-cleaning capability†
- [10] Choline chloride-promoted efficient solvent-free hydrogenation of biomass-derived levulinic acid to γ-valerolactone over Ru/C†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 169555-93-5









